molecular formula C21H21FN4O2 B2451064 N-(3-fluoro-4-methylphenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide CAS No. 1105233-88-2

N-(3-fluoro-4-methylphenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide

Cat. No.: B2451064
CAS No.: 1105233-88-2
M. Wt: 380.423
InChI Key: HMIOVPULHQDPDE-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H21FN4O2 and its molecular weight is 380.423. The purity is usually 95%.
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Biological Activity

N-(3-fluoro-4-methylphenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H16FN5O2C_{17}H_{16}FN_5O_2 with a molecular weight of 341.34 g/mol. The compound features a piperidine ring substituted with a pyridazine and furan moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₆FN₅O₂
Molecular Weight341.34 g/mol
CAS Number1334372-65-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters, which could have implications for treating neurodegenerative diseases such as Alzheimer's.

Key Findings:

  • MAO Inhibition : Compounds similar in structure have shown significant inhibitory activity against MAO-A and MAO-B, with IC₅₀ values indicating potent effects at low concentrations. For instance, derivatives with similar piperidine structures demonstrated IC₅₀ values as low as 0.013 µM for MAO-B inhibition .

Biological Activity Studies

Recent studies have evaluated the compound's biological activities through various assays:

  • Antimicrobial Activity : The compound was tested against several bacterial strains, showing promising antibacterial properties. Similar piperidine derivatives exhibited strong inhibition against Gram-positive and Gram-negative bacteria, indicating potential as an antibacterial agent .
  • Cytotoxicity Assays : Cytotoxic effects were assessed using L929 fibroblast cells. Compounds structurally related to this compound displayed varying degrees of cytotoxicity, with some derivatives being less toxic than others at higher concentrations .
  • Neuroprotective Effects : Given its potential MAO-B inhibition, the compound may offer neuroprotective effects, which are critical in the context of neurodegenerative diseases. Studies suggest that selective MAO-B inhibitors can reduce oxidative stress and improve neuronal survival .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds exhibiting MAO-B inhibition have shown improvements in cognitive function and reductions in amyloid-beta levels, suggesting a possible pathway for therapeutic development .
  • Antibacterial Efficacy : In vitro studies demonstrated that certain derivatives significantly reduced bacterial growth in cultures of Staphylococcus aureus and Escherichia coli, supporting their potential use as antibacterial agents .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c1-14-4-5-16(13-17(14)22)23-21(27)15-8-10-26(11-9-15)20-7-6-18(24-25-20)19-3-2-12-28-19/h2-7,12-13,15H,8-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIOVPULHQDPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.